molecular formula C15H21BO5 B581570 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1265360-45-9

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B581570
CAS No.: 1265360-45-9
M. Wt: 292.138
InChI Key: OQGHEZWNSIGSIS-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with methoxy groups and a boronate ester. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.

    Borylation Reaction: The key step involves the borylation of the aromatic ring. This is usually achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2.

    Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in several scientific research areas:

    Organic Synthesis: It is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize various bioactive molecules, potentially leading to new pharmaceuticals.

    Material Science: It can be used in the preparation of organic electronic materials, such as OLEDs and organic photovoltaics.

    Chemical Biology: The compound can be used to create probes for studying biological systems, particularly in the context of boron-containing drugs.

Mechanism of Action

The mechanism by which 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on the specific application:

    In Cross-Coupling Reactions: The boronate ester group participates in the transmetalation step, where it transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

    In Biological Systems: If used in drug design, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but without the methoxy groups, which can affect its reactivity and solubility.

    2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Positional isomer with different substitution pattern, potentially leading to different reactivity.

Uniqueness

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of functional groups, which provides a balance of reactivity and stability. The presence of both methoxy groups and a boronate ester makes it particularly useful in a variety of synthetic applications, especially in forming carbon-carbon bonds through cross-coupling reactions.

Properties

IUPAC Name

2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGHEZWNSIGSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729066
Record name 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265360-45-9
Record name 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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